molecular formula C16H16ClN3O3S B2659613 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203144-96-0

1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2659613
CAS RN: 1203144-96-0
M. Wt: 365.83
InChI Key: NLIBBEVJFROART-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as CPIU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIU is a urea derivative that belongs to the class of isothiazolidinones. It has been synthesized through various methods and has shown promising results in several biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Compound Formation

1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea demonstrates potential in forming various heterocyclic compounds. Phenyl(trichloromethyl)carbinol, reacting with bifunctional reagents containing nucleophilic sulfur (such as thioureas), leads to the formation of thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones, which are structurally similar to the given compound (Reeve & Coley, 1979).

Synthesis and Antitumor Activities

The compound plays a role in the synthesis of novel derivatives, which have shown promising antitumor activities. Specifically, 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines (Ling et al., 2008).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, closely related to the compound , have been evaluated for their efficiency in inhibiting corrosion of mild steel in acidic environments. These derivatives form a protective layer on steel surfaces, suggesting potential applications in corrosion prevention (Mistry et al., 2011).

Insecticidal Activity

Certain derivatives of the compound have shown effectiveness as insecticides. For example, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea exhibits an unprecedented mode of action as a stomach poison, disrupting the process of cuticle deposition in insects (Mulder & Gijswijt, 1973).

Antimicrobial Activities

Synthesized derivatives like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been tested for antimicrobial activities. Certain compounds within this category demonstrated significant activity compared to standard drugs, indicating potential in antimicrobial applications (Patel & Shaikh, 2011).

Environmental Analysis

Derivatives of this compound, such as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, have been the subject of environmental analysis. These studies focus on their occurrence and impact in various aquatic environments, thus contributing to environmental monitoring and safety assessments (Halden & Paull, 2004).

Anticancer Agent Development

Research into diaryl urea derivatives, closely related to the compound , has led to the discovery of new anticancer agents. These compounds have shown significant antiproliferative effects and could be potential BRAF inhibitors for further cancer research (Feng et al., 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-12-3-1-4-14(11-12)19-16(21)18-13-5-7-15(8-6-13)20-9-2-10-24(20,22)23/h1,3-8,11H,2,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIBBEVJFROART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

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